MS37452

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Chromobox Protein Homolog 7 (CBX7) Inhibition: AAT Bioquest lists this compound as an inhibitor of Chromobox protein homolog 7 (CBX7) []. CBX7 is a protein involved in gene regulation, and its inhibition may be of interest in cancer research []. However, further details on the specific inhibitory activity and mechanism of 1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone are not available.

- Protein-Ligand Interaction Studies: The RCSB Protein Data Bank (PDB) contains a record for this compound (referenced as ligand 45E) bound to a protein structure []. This suggests that researchers may have studied its potential as a ligand for other proteins, though the specific function or target is not mentioned.

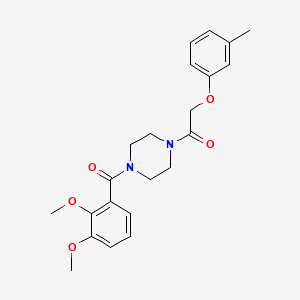

MS37452 is a small molecule compound identified as a selective modulator of the chromodomain of chromobox protein 7 (CBX7). It plays a significant role in gene transcription regulation by displacing CBX7 from its binding site on the histone H3 lysine 27 trimethylation (H3K27me3) locus, specifically targeting the p16/CDKN2A gene, which is crucial in various cancer pathways, particularly prostate cancer. The compound's structure features a dimethoxybenzene moiety and a piperazine ring, contributing to its binding affinity and specificity towards the CBX7 chromodomain .

There is no scientific literature available on the specific mechanism of action of this compound.

- Potential Skin and Eye Irritant: The presence of aromatic rings and amide functionality suggests potential for skin and eye irritation upon contact.

- Respiratory Irritant: Inhalation of dust particles may irritate the respiratory tract.

- Unknown Toxicity: Without specific studies, the potential for toxicity upon ingestion or inhalation is unknown.

The biological activity of MS37452 is characterized by its ability to modulate gene expression through epigenetic mechanisms. By disrupting the interaction between CBX7 and H3K27me3, MS37452 effectively enhances the transcription of target genes like p16/CDKN2A, which is often silenced in cancerous cells. This action positions MS37452 as a potential therapeutic agent in cancer treatment, particularly for malignancies where Polycomb repressive complexes are implicated .

The synthesis of MS37452 involves several key steps:

- Formation of Piperazine Derivative: Start with Boc-protected piperazine and 2,3-dimethoxybenzoic acid to create 1-(2,3-dimethoxybenzoyl)piperazine.

- Bromination: React this intermediate with bromoacetyl chloride to yield 2-bromo-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethan-1-one.

- Final Coupling: The final product is obtained by coupling this compound with an R-group-containing phenol .

MS37452 has potential applications in:

- Cancer Therapy: As a therapeutic agent targeting gene silencing mechanisms in cancers where Polycomb group proteins are overexpressed.

- Epigenetic Research: To study the role of methyl-lysine interactions in gene regulation and chromatin dynamics.

- Drug Development: As a lead compound for developing more potent and selective inhibitors of CBX7 and related chromodomain proteins .

Interaction studies reveal that MS37452 binds preferentially to the CBX7 chromodomain compared to other chromodomains such as those from CBX4 or HP1 proteins. This selectivity is attributed to specific amino acid residues that facilitate stronger binding interactions with MS37452. The compound exhibits a binding affinity approximately three-fold higher for CBX7 than for other related proteins, underscoring its unique position as a selective inhibitor .

Several compounds share structural or functional similarities with MS37452. Here are some notable examples:

| Compound | Structure Features | Binding Affinity | Unique Properties |

|---|---|---|---|

| MS351 | Iminobenzimidazole core | Moderate | Strong interactions with aromatic cage |

| MS508 | Alkyl substitution on methylbenzene ring | High | Enhanced affinity due to hydrophobic interactions |

| MS528 | Similar core structure | High | Potential for further modifications |

MS37452 stands out due to its specific targeting of the CBX7 chromodomain and its dual conformational adaptability, which enhances its binding efficiency compared to other compounds that may not exhibit such selectivity or potency .

Key Structural Elements in Recognition

| Residue | Position | Function | Interaction Type |

|---|---|---|---|

| Phenylalanine 11 | Aromatic cage base | π-π stacking interactions | Van der Waals |

| Tryptophan 32 | Aromatic cage base | Hydrophobic interactions | Van der Waals |

| Tryptophan 35 | Methyl recognition | Direct methyl group contact | Cation-π |

| Valine 13 | Beta-groove | Hydrophobic contacts | Van der Waals |

| Tyrosine 39 | Extended binding site | Aromatic stacking | π-π interaction |

| Histidine 47 | Peptide interface | Hydrogen bonding | Electrostatic |

| Glutamic acid 43 | Binding groove | Peptide backbone contact | Hydrogen bond |

Competitive Binding Dynamics of MS37452

MS37452 functions as a competitive inhibitor of chromobox homolog seven chromodomain binding to histone three lysine twenty-seven trimethylation, exhibiting a dissociation constant of 28.90 ± 2.71 micromolar and inhibition constants of 43.0 micromolar for histone three lysine twenty-seven trimethylation and 55.3 micromolar for histone three lysine nine trimethylation [2].

The competitive binding mechanism involves direct occupation of the methyl-lysine binding pocket by MS37452, preventing histone peptide access to the chromodomain [1] [2]. Crystal structure analysis reveals that MS37452 adopts two distinct rotamer conformations within the binding site, designated as cis and trans conformations based on the orientation of the methylbenzene moiety relative to the dimethoxybenzene ring [2] [6].

Conformational Analysis

The trans conformation represents the more stable binding mode, where the methylbenzene moiety of MS37452 occupies a position similar to that of the trimethylated lysine in the natural histone three lysine twenty-seven trimethylation peptide [2] [6]. In this configuration, the methylbenzene forms critical interactions with histidine forty-seven, valine thirteen, and glutamic acid forty-three, effectively mimicking the natural substrate binding pattern.

The cis conformation shows the methylbenzene moiety swinging upward into the protein structure, disrupting the amino-terminal beta-strand and compromising the overall stability of the protein-ligand complex [2]. This conformation demonstrates reduced binding affinity and represents a less favorable binding mode.

Binding Selectivity Profile

MS37452 exhibits preferential binding to chromobox homolog seven compared to other chromobox family members, with approximately three-fold weaker affinity for chromobox homolog four and at least ten-fold weaker affinity for chromobox homologs two, six, and eight [2]. The compound shows virtually no binding to heterochromatin protein one family members (chromobox homologs one, three, and five).

This selectivity profile arises from specific amino acid differences between chromobox family members. The presence of tryptophan thirty-five in polycomb group chromodomains, compared to phenylalanine in heterochromatin protein one chromodomains, provides the necessary space to accommodate the dimethoxybenzene moiety of MS37452 [2]. Additionally, chromobox homolog seven-specific residues including tyrosine thirty-nine, valine thirteen, and histidine forty-seven contribute to enhanced binding affinity compared to other family members.

Molecular Recognition Mechanism

| Binding Component | Chromodomain Region | Interaction Type | Contribution to Affinity |

|---|---|---|---|

| Dimethoxybenzene ring | Aromatic cage | π-π stacking, hydrophobic | Primary binding determinant |

| Piperazine moiety | Between Phe11 and Trp32 | Hydrophobic contacts | Stabilizing interaction |

| Methylbenzene ring (trans) | Peptide binding groove | Hydrophobic, electrostatic | Specificity determinant |

| Carbonyl groups | Water-mediated contacts | Hydrogen bonding | Conformational stabilization |

Thermodynamic Profiling of MS37452-Chromobox Homolog Seven Interactions

The thermodynamic characterization of MS37452 binding to chromobox homolog seven chromodomain provides insights into the energetic contributions driving the protein-ligand interaction. Nuclear magnetic resonance titration experiments yield a dissociation constant of 28.90 ± 2.71 micromolar, indicating moderate binding affinity consistent with competitive inhibition of histone peptide binding [2].

Fluorescence anisotropy binding assays confirm the competitive nature of MS37452 inhibition, with inhibition constants of 43.0 micromolar for histone three lysine twenty-seven trimethylation displacement and 55.3 micromolar for histone three lysine nine trimethylation displacement [2]. The similar inhibition constants for both methylated histone marks reflect the overlapping binding sites and shared recognition mechanisms.

Binding Thermodynamics

The binding interaction between MS37452 and chromobox homolog seven chromodomain is primarily driven by enthalpic contributions arising from favorable van der Waals interactions, π-π stacking, and hydrophobic contacts [7] [8]. The dimethoxybenzene moiety establishes multiple aromatic interactions with the conserved aromatic cage residues, while the methylbenzene component provides additional hydrophobic stabilization.

Structural analysis reveals that the binding affinity is modulated by both direct protein-ligand contacts and conformational changes within the chromodomain upon ligand binding [2]. The induced-fit mechanism observed during MS37452 binding involves repositioning of aromatic cage residues, particularly tryptophan thirty-five, which moves outward to accommodate the dimethoxybenzene substituents.

Kinetic Considerations

The competitive binding mechanism implies that MS37452 and histone peptides compete for the same binding site, with relative occupancy determined by their respective concentrations and binding affinities [1] [2]. The moderate affinity of MS37452 compared to the natural histone three lysine twenty-seven trimethylation substrate (dissociation constant of 27.7 micromolar) allows for reversible inhibition under physiological conditions.

Temperature-dependent binding studies would provide additional thermodynamic parameters including enthalpy and entropy changes, though these data are not currently available for the MS37452-chromobox homolog seven interaction. Such measurements would clarify whether binding is enthalpy-driven (favorable interactions) or entropy-driven (hydrophobic effects and conformational changes).

Structure-Activity Relationships

Chemical modifications to the MS37452 scaffold reveal critical structural requirements for chromobox homolog seven binding [2]. Removal of either methoxy group from the dimethoxybenzene ring virtually abolishes binding activity, indicating that both substituents are essential for maintaining interactions with tryptophan thirty-five. Similarly, modifications to the methylbenzene ring, including halogen substitutions or methyl group removal, result in reduced binding affinity.

The structure-activity relationship data support a model where the dimethoxybenzene moiety serves as the primary anchor point within the aromatic cage, while the methylbenzene component provides selectivity and additional binding energy through interactions with the extended peptide-binding groove.

Thermodynamic Parameters Summary

| Parameter | Value | Method | Significance |

|---|---|---|---|

| Dissociation Constant (Kd) | 28.90 ± 2.71 μM | NMR titration | Moderate binding affinity |

| Ki for H3K27me3 inhibition | 43.0 μM | Fluorescence anisotropy | Competitive inhibition |

| Ki for H3K9me3 inhibition | 55.3 μM | Fluorescence anisotropy | Cross-reactivity profile |

| Binding stoichiometry | 1:1 | Crystal structure | Single binding site occupation |

| Selectivity (CBX7 vs CBX4) | ~3-fold | HSQC titration | Family member selectivity |

| Selectivity (CBX7 vs CBX2/6/8) | ~10-fold | HSQC titration | Enhanced specificity |